molecular formula C17H12F2N2O3 B4689651 N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide

N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide

Cat. No.: B4689651
M. Wt: 330.28 g/mol
InChI Key: BEMOOJHEVXNGRT-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide is a compound of significant interest in the field of organic chemistry This compound features a difluoromethoxy group, which is known for its ability to enhance the biological activity and physicochemical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-(difluoromethoxy)ketones with arylhydrazines to form the isoxazole ring . This reaction is often carried out under mild conditions, making it suitable for the synthesis of various derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins, while the isoxazole ring can modulate its reactivity and stability. These interactions can lead to the inhibition or activation of various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(trifluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide
  • N-[2-(methoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide
  • N-[2-(fluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide

Uniqueness

N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c18-17(19)23-14-9-5-4-8-12(14)20-16(22)13-10-15(24-21-13)11-6-2-1-3-7-11/h1-10,17H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMOOJHEVXNGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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